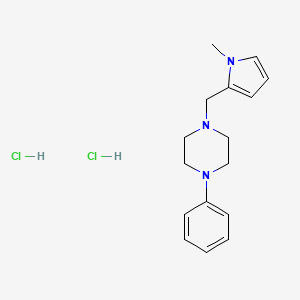
1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride” has a CAS Number: 1958064-71-5 and a molecular weight of 146.62 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride” is C6H11ClN2 .Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride” is a solid at room temperature .科学的研究の応用
Neurotoxicity and Environmental Contaminants
Research into the effects of various chemicals on human health and the environment is a critical area of scientific inquiry. For example, investigations into organochlorine compounds in breast milk have highlighted the decreasing levels of these compounds over 20-30 years, reflecting changes in environmental contamination and human exposure. Similarly, the increase in polybrominated diphenyl ethers (PBDEs) levels over time underscores the evolving nature of environmental contaminants and their potential impact on human health (Norén & Meironyté, 2000).
Neuropharmacology and Receptor Imaging
The exploration of receptor binding in the brain, such as the 5-HT(1A) receptor imaging with compounds like [(18)f]p-MPPF, offers insights into the brain's neuropharmacology. These studies are crucial for understanding the mechanisms of action of potential therapeutic agents and their interactions within the brain (Passchier et al., 2000).
Substance Misidentification and Analytical Toxicology
Analytical toxicology research, such as the identification of substances that cross-react in drug screenings, highlights the importance of precise chemical analysis in medical and forensic contexts. For instance, studies on how trazodone, meta-chlorophenylpiperazine (m-CPP), and trifluoromethylphenylpiperazine (TFMPP) can affect drug test outcomes underscore the challenges in distinguishing between various compounds (Logan et al., 2010).
Pesticide Exposure and Human Health
Investigations into the exposure of children to organophosphorus and pyrethroid pesticides and the associated risks provide valuable data on the environmental and health implications of chemical exposure. Such research is fundamental for developing public health policies and regulations to protect vulnerable populations (Babina et al., 2012).
Safety and Hazards
特性
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl]-4-phenylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3.2ClH/c1-17-9-5-8-16(17)14-18-10-12-19(13-11-18)15-6-3-2-4-7-15;;/h2-9H,10-14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAHGARZXRLDGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

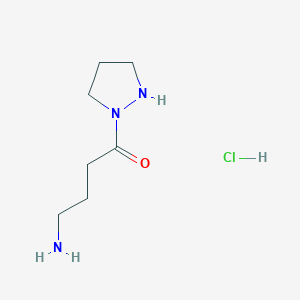
![8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2366403.png)
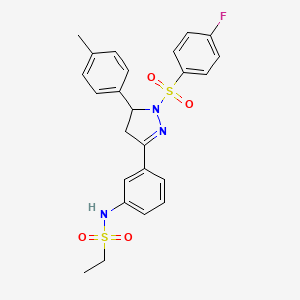
![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2366406.png)
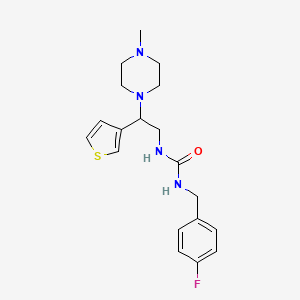


![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)

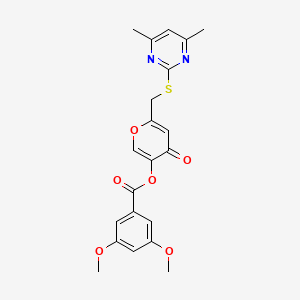
![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)
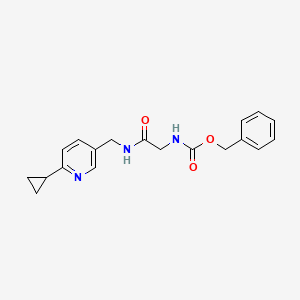
![3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366423.png)
![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile](/img/structure/B2366424.png)